4-Benzylidene-1-methylpyrrolidine-2,3-dione

Description

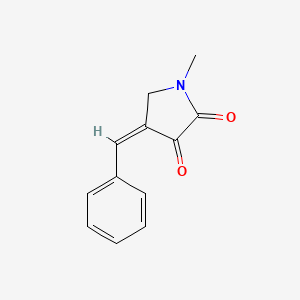

4-Benzylidene-1-methylpyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative featuring a benzylidene substituent at the 4-position and a methyl group at the 1-position. Pyrrolidine-2,3-diones are heterocyclic compounds with a five-membered ring containing two adjacent ketone groups, which confer reactivity for condensation and substitution reactions. The benzylidene group (aromatic substituent) and methyl group in this compound may influence its lipophilicity, electronic properties, and biological activity compared to other dione derivatives .

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(4Z)-4-benzylidene-1-methylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C12H11NO2/c1-13-8-10(11(14)12(13)15)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7- |

InChI Key |

QWYZWDBCVOJYMH-YFHOEESVSA-N |

Isomeric SMILES |

CN1C/C(=C/C2=CC=CC=C2)/C(=O)C1=O |

Canonical SMILES |

CN1CC(=CC2=CC=CC=C2)C(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-1-methylpyrrolidine-2,3-dione typically involves the reaction of benzaldehyde with 1-methylpyrrolidine-2,3-dione under basic conditions. The reaction proceeds via a condensation mechanism, forming the benzylidene group at the 4-position of the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of 4-Benzylidene-1-methylpyrrolidine-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Condensation and Cycloaddition Reactions

The benzylidene group participates in condensation reactions, as demonstrated in its synthesis from benzaldehyde and 1-methylpyrrolidine-2,3-dione under basic conditions. This reaction forms the conjugated system through a Knoevenagel-like mechanism. The compound also undergoes cycloadditions, though specific examples require further exploration.

Key Conditions :

Allylic Alkylation with MBH Carbonates

In the presence of chiral phosphine catalysts (e.g., C6 ), 4-benzylidene-1-methylpyrrolidine-2,3-dione undergoes enantioselective allylic alkylation with Morita–Baylis–Hillman (MBH) carbonates .

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1-Methyl derivative | C6 | 94 | 77 | 9:1 |

| 1-Benzyl derivative | C6 | 96 | 92 | 11:1 |

Mechanism :

-

Deprotonation of the α-benzylidene succinimide generates a nucleophilic enolate.

-

The catalyst facilitates asymmetric attack on the MBH carbonate electrophile .

Nucleophilic Additions

The diketone moiety enables nucleophilic attacks, particularly at the carbonyl groups:

Amine Additions

Reactions with aliphatic amines (e.g., methylamine) yield enamine derivatives. Ethanol solvent significantly improves yields compared to acetic acid :

| Amine | Solvent | Yield (%) |

|---|---|---|

| Methylamine | Ethanol | 80 |

| Methylamine | Acetic acid | 67 |

DFT Insights :

Organometallic Reactions

While not explicitly documented for this compound, analogous pyrrolidine-2,3-diones react with Grignard reagents at the diketone positions.

Photochemical Rearrangements

Under UV light, analogous benzylidene-pyrrolidine-diones undergo photo-Fries rearrangements, forming ring-expanded products . For example:

Example :

Biological Target Interactions

Structural analogs inhibit Pseudomonas aeruginosa PBP3 via covalent or non-covalent interactions, highlighting the scaffold’s adaptability for drug design . Key modifications include:

-

R1 : Heteroaryl groups (e.g., pyridyl) enhance target binding.

Solvent and Catalyst Effects

| Reaction Type | Optimal Solvent | Key Catalyst | Yield Improvement |

|---|---|---|---|

| Allylic alkylation | CH₂Cl₂ | Chiral phosphine | 92% → 96% |

| Amine addition | Ethanol | None | 67% → 80% |

Stability and Side Reactions

-

Hydrolysis : Susceptible to aqueous base/acid, leading to ring-opening.

-

Oxidation : The benzylidene double bond may oxidize under strong oxidizing conditions.

Scientific Research Applications

4-Benzylidene-1-methylpyrrolidine-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzylidene-1-methylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine-2,3-dione Derivatives

- 4-(2-Oxomorpholin-3-ylidene)pyrrolidine-2,3-dione (): Structure: Incorporates a morpholinone substituent at the 4-position and a benzyl group at the 1-position. Synthesis: Achieved via reaction of a trione precursor with benzylamine in acetonitrile (91.6% yield).

- 4-[1-(4-Methoxybenzyl)amino]ethylene-pyrrolidine-2,3-dione (): Structure: Features a 4-methoxybenzylamino substituent and a nitro-phenyl group. Synthesis: Condensation of a pyrrolin-2-one precursor with 4-methoxybenzylamine in ethanol (91.6% yield). Key Features: The electron-donating methoxy group may increase stability and modulate lipophilicity .

Piperazine-2,3-dione Derivatives ()

- Structure : Six-membered piperazine ring with two ketone groups.

- Synthesis : Two-step reductive alkylation followed by reaction with diethyl oxalate.

- Key Features :

Indolin-2,3-dione Derivatives ()

- Structure : Fused aromatic indole ring with two ketone groups.

- Key Features :

Substituent Effects on Properties and Activity

Key Observations :

- Core Structure : Piperazine-2,3-diones exhibit higher lipophilicity than pyrrolidine analogs, correlating with enhanced membrane permeability and anthelmintic activity .

- Substituent Electronics : Electron-withdrawing groups (e.g., nitro in ) may stabilize the dione ring, while electron-donating groups (e.g., methoxy in ) modulate solubility .

- Biological Selectivity : The indolin-2,3-dione scaffold shifts receptor affinity from σ1 to σ2 subtypes, highlighting the impact of aromatic fusion on target specificity .

Biological Activity

4-Benzylidene-1-methylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Structural Characteristics

The compound has the molecular formula C12H11N1O2 and a molecular weight of approximately 201.22 g/mol. Its structure features a benzylidene group attached to a pyrrolidine ring , which contributes to its reactivity and biological properties. The unique arrangement of functional groups allows for interactions with various biological targets, making it a subject of interest in drug development.

Antibacterial Properties

Research indicates that 4-benzylidene-1-methylpyrrolidine-2,3-dione exhibits significant antibacterial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The specific mechanisms through which it exerts these effects are still under investigation but may involve interactions with bacterial cell components or critical enzymes necessary for survival .

Antioxidant Activity

In addition to its antibacterial properties, this compound has been evaluated for its antioxidant activity . Analog studies have demonstrated that certain derivatives can scavenge free radicals effectively, indicating potential applications in treating oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of 4-benzylidene-1-methylpyrrolidine-2,3-dione and its analogs:

- Antimicrobial Efficacy : A study reported that derivatives of the compound showed varying degrees of antibacterial activity against common pathogens. The structure-activity relationship (SAR) analysis highlighted that modifications to the benzylidene moiety significantly influenced antimicrobial efficacy .

- Tyrosinase Inhibition : Some analogs were found to inhibit mushroom tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .

- Cytotoxicity Assessments : In vitro studies on B16F10 murine melanoma cells indicated that certain derivatives did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, making them promising candidates for further development in therapeutic applications .

Synthesis Methods

The synthesis of 4-benzylidene-1-methylpyrrolidine-2,3-dione can be accomplished through various methods:

- Knoevenagel Condensation : This method involves the reaction of benzaldehyde with pyrrolidine derivatives under basic conditions to yield the desired product with good yields .

- Wittig Reaction : Another synthetic route utilizes phosphonium ylides in reactions with carbonyl compounds to form alkenes, including variations leading to this compound .

Comparative Analysis of Related Compounds

To better understand the unique properties of 4-benzylidene-1-methylpyrrolidine-2,3-dione, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Benzylidene-1-methylpyrrolidine-2,5-dione | C12H11N1O3 | Additional carbonyl group |

| 4-Benzoyl-1-methylpyrrolidine-2,3-dione | C13H11N1O2 | Benzoyl group instead of benzylidene |

| 4-Ethylidene-1-methylpyrrolidine-2,3-dione | C12H13N1O2 | Ethyl group replacing benzyl group |

The structural variations significantly influence their biological activities and reactivity profiles.

Q & A

Q. What are the recommended synthetic pathways for 4-Benzylidene-1-methylpyrrolidine-2,3-dione, and how can reaction conditions be optimized?

A common approach involves cyclocondensation of substituted amines with diketone precursors. For example, analogous compounds like pyrrolidine-2,3-diones are synthesized via reactions between heterocyclic triones and amines under mild conditions (e.g., acetonitrile at room temperature) . Optimization can leverage statistical Design of Experiments (DoE) methods to minimize trial-and-error approaches. Factorial designs are particularly effective for identifying critical variables (e.g., temperature, solvent polarity, stoichiometry) and their interactions, reducing the number of required experiments .

Q. How can structural characterization of 4-Benzylidene-1-methylpyrrolidine-2,3-dione be performed to confirm regiochemistry and stereochemistry?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for related pyrrolidine-diones (mean σ(C–C) = 0.003 Å, R factor = 0.032) . Complementary techniques include NMR (e.g., NOESY for stereochemical analysis) and high-resolution mass spectrometry. Computational methods like density functional theory (DFT) can predict spectroscopic profiles to cross-validate experimental data .

Q. What purification strategies are effective for isolating 4-Benzylidene-1-methylpyrrolidine-2,3-dione from complex reaction mixtures?

Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used. For polar byproducts, recrystallization in ethanol or acetonitrile may improve yield. Advanced separation technologies, such as preparative HPLC with C18 columns, can resolve structurally similar impurities .

Advanced Research Questions

Q. How can computational methods be integrated with experimental workflows to accelerate reaction discovery for derivatives of 4-Benzylidene-1-methylpyrrolidine-2,3-dione?

Quantum chemical calculations (e.g., reaction path searches using DFT) predict feasible reaction pathways and transition states. Coupling these with machine learning algorithms enables rapid screening of substituent effects and solvent compatibility. Experimental validation then focuses on computationally prioritized conditions, creating a feedback loop to refine predictive models .

Q. What mechanistic insights explain contradictory yields in the synthesis of 4-Benzylidene-1-methylpyrrolidine-2,3-dione under varying catalytic conditions?

Competing reaction pathways (e.g., keto-enol tautomerization vs. side reactions with benzylamine) may arise due to pH or solvent polarity. Kinetic studies (e.g., time-resolved NMR) and isotopic labeling can identify rate-determining steps. For example, in analogous systems, benzylamine nucleophilic attack on carbonyl groups dominates under aprotic conditions, while protic solvents favor tautomerization .

Q. How can structure-activity relationships (SAR) be systematically explored for 4-Benzylidene-1-methylpyrrolidine-2,3-dione derivatives targeting biological activity?

A hierarchical DoE approach is recommended:

- Stage 1: Vary substituents at the benzylidene and pyrrolidine moieties using a fractional factorial design.

- Stage 2: Apply response surface methodology to optimize electronic (Hammett σ) and steric (Taft Es) parameters.

- Stage 3: Validate predictions via in vitro assays, correlating physicochemical properties (logP, polar surface area) with bioactivity .

Q. What strategies resolve discrepancies in reported spectroscopic data for 4-Benzylidene-1-methylpyrrolidine-2,3-dione analogs?

Systematic meta-analysis of literature data, combined with controlled replication studies, can identify solvent- or instrument-specific artifacts. Collaborative platforms like the Contested Territories Network’s methodological frameworks promote standardized reporting of experimental conditions (e.g., temperature, NMR referencing) to minimize variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.